N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide
CAS No.: 918814-20-7
Cat. No.: VC16959485
Molecular Formula: C5H4F3N3O2
Molecular Weight: 195.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918814-20-7 |
|---|---|
| Molecular Formula | C5H4F3N3O2 |
| Molecular Weight | 195.10 g/mol |
| IUPAC Name | N-methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide |
| Standard InChI | InChI=1S/C5H4F3N3O2/c1-9-3(12)2-10-4(13-11-2)5(6,7)8/h1H3,(H,9,12) |
| Standard InChI Key | JUCSNFPQZFPAMQ-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=NOC(=N1)C(F)(F)F |
Introduction
N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide is a synthetic organic compound with a molecular formula of C5H4F3N3O2 and a molecular weight of approximately 195.10 g/mol . This compound belongs to the oxadiazole class, which is known for its diverse biological activities and applications in pharmaceuticals and agrochemicals.
Synthesis and Preparation
The synthesis of oxadiazole derivatives typically involves the reaction of hydroxyamidine compounds with activated derivatives of trifluoroacetic acid, such as trifluoroacetic anhydride (TFAA) . This process involves acylation followed by ring closure to form the oxadiazole moiety.
Biological Activity and Applications
While specific biological activity data for N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide are not readily available, oxadiazole derivatives are generally known for their potential in pharmaceutical and agrochemical applications. They have been explored for their antifungal, antibacterial, and anticancer properties .
Research Findings and Future Directions
Given the limited specific data on this compound, future research should focus on its synthesis optimization, biological evaluation, and potential applications. The trifluoromethyl group suggests potential for enhanced bioactivity, which could be explored in various biological assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume